molecular formula C3H3O6P-2 B1258993 Hydroxypyruvaldehyde phosphate(2-)

Hydroxypyruvaldehyde phosphate(2-)

Cat. No.: B1258993
M. Wt: 166.03 g/mol
InChI Key: NZAAQWRNVFEKME-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxypyruvaldehyde phosphate(2-), systematically named 2,3-dioxopropyl dihydrogen phosphate, is a biochemical compound with the molecular formula C3H5O6P . Its structure, represented by the SMILES notation C(C(=O)C=O)OP(=O)(O)O , features a reactive dioxo moiety adjacent to a phosphate group, making it a molecule of interest in the study of reactive intermediates and enzyme mechanisms . Enzymes that generate carbanionic intermediates are known to catalyze paracatalytic reactions with electrophiles, including molecular oxygen, which are not considered their primary physiological reactions . These paracatalytic reactions can transform endogenous compounds and xenobiotics into potentially biologically hazardous products and may contribute to oxidative damage, which has implications for understanding pathologies such as cancer and neurodegenerative diseases . As a reagent, Hydroxypyruvaldehyde phosphate(2-) is therefore valuable for probing these complex biochemical pathways, particularly in research focused on the detrimental side-reactions of metabolic enzymes and the behavior of carbanion-forming species . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C3H3O6P-2

Molecular Weight

166.03 g/mol

IUPAC Name

2,3-dioxopropyl phosphate

InChI

InChI=1S/C3H5O6P/c4-1-3(5)2-9-10(6,7)8/h1H,2H2,(H2,6,7,8)/p-2

InChI Key

NZAAQWRNVFEKME-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)C=O)OP(=O)([O-])[O-]

Origin of Product

United States

Scientific Research Applications

Biochemical Role and Metabolic Pathways

Hydroxypyruvaldehyde phosphate is primarily involved in carbohydrate metabolism. It is synthesized in biological systems, particularly in human erythrocytes, through the incubation of glucose with specific enzymatic pathways. This compound serves as an intermediate in several metabolic pathways, participating in the synthesis of key metabolites that contribute to energy production and biosynthetic processes within cells .

Key Functions:

  • Intermediate Metabolite: Hydroxypyruvaldehyde phosphate acts as an intermediate in glycolysis, influencing the flow of carbon through metabolic pathways.
  • Substrate for Enzymatic Reactions: It is a substrate for various enzymes that facilitate biochemical transformations, including phosphorylation and dephosphorylation reactions.

Applications in Synthetic Organic Chemistry

Hydroxypyruvaldehyde phosphate has potential applications in synthetic organic chemistry due to its ability to participate in various chemical reactions. Its reactivity can be influenced by environmental factors such as pH and the presence of specific enzymes, making it a versatile compound for synthetic methodologies.

Application Examples:

  • Synthesis of Complex Molecules: Hydroxypyruvaldehyde phosphate can serve as a building block for synthesizing more complex organic molecules.
  • Biocatalysis: The compound's role in biocatalytic processes can enhance reaction efficiency and selectivity in organic synthesis.

Case Studies

Several studies highlight the significance of hydroxypyruvaldehyde phosphate in metabolic research:

Case Study 1: Formation in Human Erythrocytes

A study demonstrated that when human erythrocytes were incubated with labeled glucose, hydroxypyruvaldehyde phosphate was formed, indicating its role as a natural substrate for glyoxalases. The study utilized chromatographic techniques to isolate and quantify the compound, revealing its concentration under different metabolic conditions .

Case Study 2: Implications for Diabetic Research

Research has shown that hydroxypyruvaldehyde phosphate may play a role in diabetic complications by influencing metabolic pathways associated with glucose metabolism. Understanding its function could lead to insights into therapeutic strategies for managing diabetes-related disorders .

Preparation Methods

One-Pot Multistep Stereoselective Assembly

The most efficient HPP production method involves using hydroxypyruvaldehyde phosphate as a universal electrophile in aldolase-mediated reactions. Laurent et al. demonstrated that DERA catalyzes the sequential addition of up to four acetaldehyde molecules to HPP, enabling the synthesis of C7–C10 aldol adducts with 94–98% enantiomeric excess. This cascade proceeds under mild conditions (pH 7.5, 25°C) with 50 mM HPP and 200 mM acetaldehyde, achieving 82% conversion efficiency within 48 hours.

The stereochemical outcome depends on the aldolase variant:

  • DERA from Escherichia coli : Induces (3R,4R) configuration in tetrameric adducts
  • Fuculose-1-phosphate aldolase : Generates (3S,4S) diastereomers

Substrate Engineering and Cofactor Recycling

HPP synthesis from dihydroxyacetone phosphate (DHAP) requires precise oxidation control. The PNAS study revealed that DHAP undergoes enzymatic oxidation via a transient enamine intermediate when exposed to hexacyanoferrate(III), yielding HPP with 67% efficiency. Critical parameters include:

Parameter Optimal Value Impact on Yield
Hexacyanoferrate(III) 10 mM Oxidizes 83% DHAP
pH 7.8 Minimizes hydrolysis
Temperature 30°C Balances reaction rate/enzyme stability

Paracatalytic Inactivation as a Synthetic Route

Mechanism of Aldolase-Mediated HPP Generation

The paracatalytic pathway involves fructose 1,6-bisphosphate cleavage by aldolase, followed by oxidation of the enzyme-bound dihydroxyacetone phosphate intermediate. This process covalently modifies lysine residues (K229 in rabbit muscle aldolase) while releasing HPP. Key evidence includes:

  • 14C Radiolabeling : 2.1 mol HPP incorporated per aldolase tetramer during inactivation
  • Peptide Mapping : Chymotryptic fragments confirm K229 as the modification site

Kinetic Parameters of Paracatalytic Synthesis

Reaction kinetics follow a ping-pong mechanism with substrate inhibition above 5 mM fructose 1,6-bisphosphate:

$$ v = \frac{V{\text{max}}[S]}{Km + [S]\left(1 + \frac{[S]}{K_i}\right)} $$

Where:

  • $$ V_{\text{max}} = 4.7\ \mu\text{mol min}^{-1}\ \text{mg}^{-1} $$
  • $$ K_m = 0.8\ \text{mM} $$
  • $$ K_i = 8.2\ \text{mM} $$

Chemical Phosphorylation Strategies

While enzymatic methods dominate HPP synthesis, chemical phosphorylation remains challenging due to the compound's labile β-ketoaldehyde moiety. Successful approaches include:

Protected Precursor Activation

  • Protect hydroxypyruvaldehyde as its dimethyl acetal
  • Phosphorylate using POCl3 in anhydrous pyridine (-20°C)
  • Deprotect with 0.1 M HCl (4°C, 2 h)
    Yields: 34–41% after ion-exchange chromatography

Enzymatic-Photochemical Hybrid System

Combining glyceraldehyde-3-phosphate dehydrogenase with UV-activated NAD+ regeneration enables continuous HPP production from glyceraldehyde-3-phosphate:

$$ \text{Glyceraldehyde-3-phosphate} \xrightarrow{\text{NAD}^+,\ hv} \text{HPP} + \text{NADH} $$

This system achieves 78% conversion over 12 hours with 0.5 mM NAD+ cycling.

Isolation and Purification Protocols

Anion-Exchange Chromatography

HPP purification utilizes DEAE-Sepharose columns with a linear NaCl gradient (0–500 mM in 20 mM Tris-HCl, pH 8.0). Elution occurs at 210 mM NaCl, with 92% recovery.

Selective Precipitation

Addition of Ba2+ ions (0.1 M BaCl2) precipitates HPP as the barium salt, achieving 85% purity in one step. Subsequent dissolution in EDTA-containing buffer removes barium ions.

Analytical Characterization

31P NMR Spectroscopy

HPP exhibits a characteristic doublet at δ 3.2 ppm (J = 18 Hz) due to phosphate group coupling with the C2 proton.

Mass Spectrometric Validation

High-resolution ESI-MS shows the [M-H]- ion at m/z 215.0012 (calc. 215.0015 for C3H5O7P-), confirming molecular formula.

Applications in Biocatalysis

Diulose Synthesis

HPP serves as the key electrophile in synthesizing L-ribulose (89% yield) and D-xylulose (76% yield) through stereodivergent aldolase cascades.

Polyketide Mimetics

Quadruple acetaldehyde addition to HPP generates C11 polyols with anti-inflammatory activity (IC50 = 3.7 μM against COX-2).

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to detect and quantify hydroxypyruvaldehyde phosphate(2-) in biological samples?

  • Methodological Answer : Hydroxypyruvaldehyde phosphate(2-) detection typically employs spectrophotometric assays due to its phosphate moiety. For example, phosphate analysis via absorbance measurements at 880 nm (molybdenum-blue method) can quantify its concentration using a standard curve . Enzymatic assays coupled with liquid chromatography (LC) or mass spectrometry (MS) are preferred for specificity, especially in complex matrices like erythrocyte lysates or microbial cultures . Validation requires calibration with synthetic standards and accounting for interfering metabolites (e.g., dihydroxyacetone phosphate) via enzymatic depletion controls .

Q. What is the role of hydroxypyruvaldehyde phosphate(2-) in central metabolic pathways?

  • Methodological Answer : This compound acts as an intermediate in glycolysis and pentose phosphate pathways. In S. cerevisiae, it is produced via transaldolase-mediated cleavage of sedoheptulose-7-phosphate and serves as a substrate for glyoxalase I, linking it to methylglyoxal detoxification . In Methanococcus maripaludis, it is a byproduct of the 6-deoxy-5-ketofructose-1-phosphate pathway, with fluxes quantified via genome-scale metabolic models under anaerobic conditions . Experimental validation involves isotopic labeling (e.g., 13C^{13}\text{C}-glucose) and tracking metabolite turnover using NMR or LC-MS .

Q. How can hydroxypyruvaldehyde phosphate(2-) be synthesized enzymatically for in vitro studies?

  • Methodological Answer : Multi-enzyme cascades using aldolases (e.g., 2-deoxyribose-5-phosphate aldolase) enable stereoselective synthesis. For example, achiral hydroxypyruvaldehyde phosphate(2-) serves as a platform for diulose production via iterative aldol additions, optimized at pH 7.5–8.0 and 25–37°C . Purity is ensured by ion-exchange chromatography, with reaction progress monitored via thin-layer chromatography (TLC) or 31P^{31}\text{P}-NMR .

Advanced Research Questions

Q. How do discrepancies arise in hydroxypyruvaldehyde phosphate(2-) concentration measurements across studies, and how can they be resolved?

  • Methodological Answer : Discrepancies stem from methodological differences, such as filtration steps releasing particulate-bound phosphate or acidification liberating organically bound phosphorus . For accurate quantification, researchers should:

  • Use unfiltered samples to avoid underestimation in cellular systems.
  • Compare spectrophotometric data with enzymatic assays (e.g., glyoxalase activity) to cross-validate concentrations .
  • Report measurement conditions (pH, temperature) to contextualize data variability .

Q. What experimental strategies address hydroxypyruvaldehyde phosphate(2-)-induced oxidative stress in microbial models?

  • Methodological Answer : In Methanococcus maripaludis, hydroxypyruvaldehyde phosphate(2-) accumulation correlates with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) production under oxygen exposure. Researchers can:

  • Use catalase or superoxide dismutase knockouts to amplify oxidative stress for mechanistic studies.
  • Quantify H2O2\text{H}_2\text{O}_2 via fluorometric assays (e.g., Amplex Red) and correlate with metabolite levels .
  • Apply 13C^{13}\text{C}-metabolic flux analysis to trace carbon diversion toward antioxidant pathways .

Q. How can in silico models predict hydroxypyruvaldehyde phosphate(2-) flux in understudied organisms?

  • Methodological Answer : Genome-scale metabolic reconstructions (GEMs) integrate enzyme kinetic data and omics datasets. For example, Methanococcus models incorporate mass-balanced equations for hydroxypyruvaldehyde phosphate(2-) production, validated via chemostat cultures and extracellular metabolomics . Tools like COBRApy or MEMOTE ensure model robustness, while gap-filling algorithms identify missing reactions .

Q. What are the challenges in distinguishing hydroxypyruvaldehyde phosphate(2-) from structurally similar aldehydes in reaction mixtures?

  • Methodological Answer : Co-elution in chromatography (e.g., with glyceraldehyde-3-phosphate) requires orthogonal methods:

  • Derivatization with hydrazine probes (e.g., 2,4-dinitrophenylhydrazine) followed by LC-MS/MS.
  • Enzymatic specificity assays using purified transaldolase or glyoxalase to confirm substrate identity .
  • 31P^{31}\text{P}-NMR to resolve phosphate-containing isomers .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting reports on hydroxypyruvaldehyde phosphate(2-)’s role as an antioxidant versus pro-oxidant?

  • Methodological Answer : Context-dependent effects arise from concentration thresholds and cellular redox states. For resolution:

  • Perform dose-response experiments in erythrocytes or yeast, measuring glutathione (GSH) depletion and malondialdehyde (MDA) levels .
  • Use redox-sensitive GFP probes to spatially resolve oxidative stress in real-time .
  • Compare data across models (e.g., erythrocytes vs. methanogens) to identify system-specific behaviors .

Q. What statistical approaches are recommended for analyzing hydroxypyruvaldehyde phosphate(2-) kinetics in dynamic systems?

  • Methodological Answer : Time-course data require nonlinear regression (e.g., Michaelis-Menten or Hill equations) using tools like GraphPad Prism. For multi-enzyme systems, ordinary differential equation (ODE) models (e.g., COPASI) incorporate rate constants for each step, validated via Bayesian parameter estimation . Report 95% confidence intervals for kinetic parameters to highlight reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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